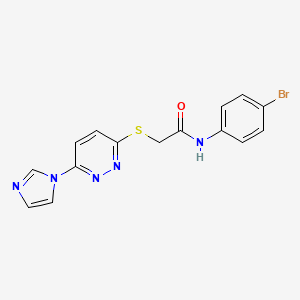
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C15H12BrN5OS and its molecular weight is 390.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, drawing from diverse sources.
Structural Characteristics
The molecular formula of this compound is C14H12BrN5OS, with a molecular weight of approximately 367.35 g/mol. Its structure features key functional groups including:
- An imidazole ring : Known for its biological activity, particularly in enzyme inhibition.
- A pyridazine moiety : Associated with various pharmacological properties.
- A thioether linkage : Potentially enhancing lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the pyridazine and imidazole rings through condensation reactions.
- Introduction of the thioether linkage via nucleophilic substitution.
- Acetylation to form the final acetamide structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
Anticancer Properties
Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, imidazole and pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Preliminary investigations indicate potential antimicrobial properties. Compounds with structural similarities have been reported to exhibit activity against both bacterial and fungal strains. The presence of the imidazole ring is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes .
Enzyme Inhibition
The unique structural features allow for modulation of enzyme activity. Research suggests that this compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic applications in conditions such as inflammation and cancer .
Case Studies
Several studies have explored the biological activities of compounds with similar structures:
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUEATXCSMWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














